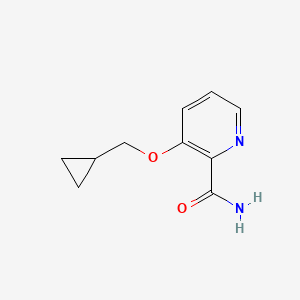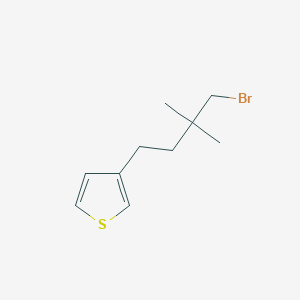
3-(4-Bromo-3,3-dimethylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3,3-dimethylbutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,3-dimethylbutyl)thiophene typically involves the bromination of thiophene followed by the introduction of the 3,3-dimethylbutyl group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromothiophene is then subjected to a Grignard reaction with 3,3-dimethylbutylmagnesium bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-3,3-dimethylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes or reduced thiophene derivatives
Applications De Recherche Scientifique
3-(4-Bromo-3,3-dimethylbutyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3,3-dimethylbutyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene: Lacks the 3,3-dimethylbutyl group, making it less bulky and potentially less reactive.
2-Bromothiophene: Bromine atom is positioned differently, affecting its reactivity and applications.
3,3-Dimethylbutylthiophene:
Uniqueness
3-(4-Bromo-3,3-dimethylbutyl)thiophene is unique due to the combination of the bromine atom and the bulky 3,3-dimethylbutyl group.
Propriétés
Formule moléculaire |
C10H15BrS |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
3-(4-bromo-3,3-dimethylbutyl)thiophene |
InChI |
InChI=1S/C10H15BrS/c1-10(2,8-11)5-3-9-4-6-12-7-9/h4,6-7H,3,5,8H2,1-2H3 |
Clé InChI |
SXVXLSDEUCHAOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CSC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
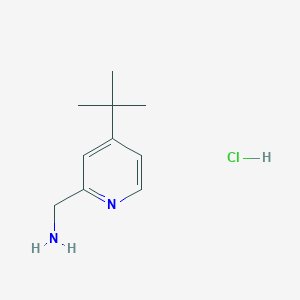


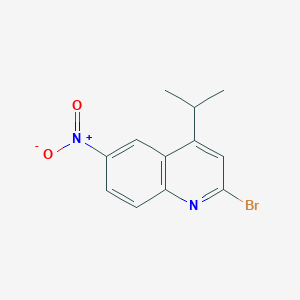
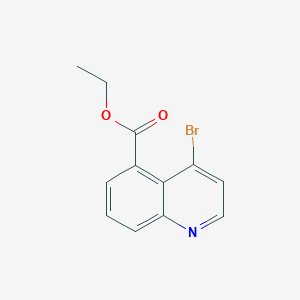
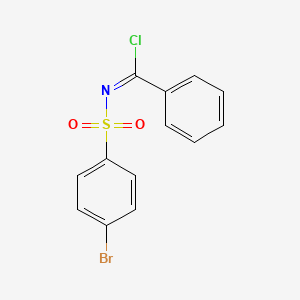
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)
![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)

